molecular formula C4H12ClNOS B1422866 2-(Ethanesulfinyl)ethan-1-amine hydrochloride CAS No. 176240-96-3

2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Cat. No. B1422866
CAS RN: 176240-96-3
M. Wt: 157.66 g/mol
InChI Key: NIQJHEYGKQXMLJ-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H12ClNOS . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and formula, as mentioned above . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Analogs : A study demonstrated the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride. This synthesis involved a reaction with HBr at elevated temperatures and yielded up to 90% of the product with over 95% purity (Bach & Bridges, 1982).

Catalysis and Chemical Reactions

  • Catalytic Applications : A study reported the first asymmetric intermolecular addition of non-acidic C–H bonds to imines using the N-perfluorobutanesulfinyl imine substituent. This method achieved significant reactivity and diastereoselectivity. The removal of the sulfinyl group with HCl yielded highly enantiomerically enriched amine hydrochlorides (Wangweerawong et al., 2014).

Applications in Material Science

  • Corrosion Inhibition Studies : A combination of density functional theory (DFT) calculations and molecular dynamics simulations were conducted to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives on iron metal. This study is relevant for understanding the interaction of similar compounds with metal surfaces (Kaya et al., 2016).

Environmental and Health Applications

  • Degradation of Toxic Substances : The hydrolysis of soman, a neurotoxin, was catalyzed by the tertiary amine N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid (HEPES) in a study. The rate of hydrolysis was directly proportional to the concentration of HEPES, indicating the potential of similar amines in neutralizing toxic substances (Albizo & Ward, 1991).

Pharmaceutical and Drug Development

  • Cancer Research : 1,2-bis(beta-chloroethylthio)ethane was evaluated for its carcinostatic activity. This study provided insights into the potential of related ethane derivatives in cancer treatment. The compound demonstrated significant activity against certain tumors and leukemias (Sassenrath et al., 1955).

properties

IUPAC Name

2-ethylsulfinylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJHEYGKQXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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